REACTION_SMILES
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[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][cH:6][c:7]([CH:10]=[CH:11][C:12](=[O:13])[O:14][CH2:15][CH3:16])[cH:8][cH:9]1.[Na+:18].[O:19]1[CH2:20][CH2:21][O:22][CH2:23][CH2:24]1.[OH-:17]>>[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][cH:6][c:7]([CH:10]=[CH:11][C:12](=[O:13])[OH:14])[cH:8][cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C=Cc1ccc([N+](=O)[O-])cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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O=C(O)C=Cc1ccc([N+](=O)[O-])cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |